
2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Experimental and Theoretical Study Insights
The research on compounds structurally related to 2-phenyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-1,2,3-triazole-4-carboxamide has focused on their synthesis, structural analysis, and potential applications. A notable study by Modzelewska-Banachiewicz et al. (2012) synthesized 1,2,4-triazole-containing alkenoic acid derivatives from a reaction involving a similar compound. This study provided insights into the molecular structure through NMR, X-ray diffraction, and theoretical DFT methods, highlighting the compound's potential in antimicrobial applications due to its verified antimicrobial activity through broth microdilution methods (Modzelewska-Banachiewicz et al., 2012).
Synthesis and Application in Light-emitting Diodes (LEDs)
Further research expanded into the application of related triazole derivatives in materials science, particularly in organic light-emitting diodes (OLEDs) and phosphorescent organic light-emitting diodes (PhOLEDs). Liu et al. (2018) designed and synthesized bipolar host materials incorporating pyridine and 1,2,4-triazole units for use in PhOLEDs. These materials demonstrated a significant improvement in device performance, including lower turn-on voltages and higher power efficiency, showcasing the potential of triazole derivatives in electronic and photonic applications (Liu, Wang, & Yao, 2018).
Magnetic Properties and Theoretical Analysis
The magnetic properties of coordination polymers containing triazole derivatives have also been a subject of interest. Liu et al. (2015) synthesized a Co(II)-based coordination polymer with 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole and isophthalic acid, exploring its crystal structure and magnetic properties. The research provided insights into the antiferromagnetic exchange interactions within the dinuclear Co(II) units, contributing to the understanding of magnetic materials at the molecular level (Xiangyu Liu et al., 2015).
Propriétés
IUPAC Name |
2-phenyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)13-6-7-17(23-10-13)27-9-8-14(12-27)25-18(29)16-11-24-28(26-16)15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQSFSANSQFQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

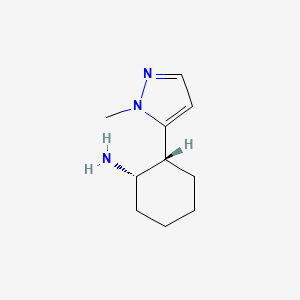
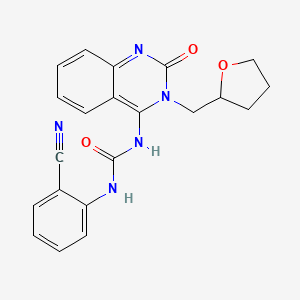
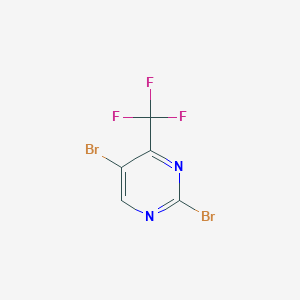


![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
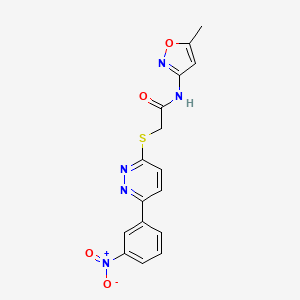
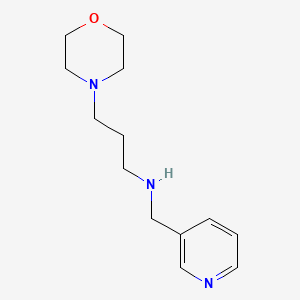
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)
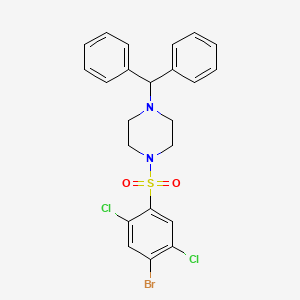
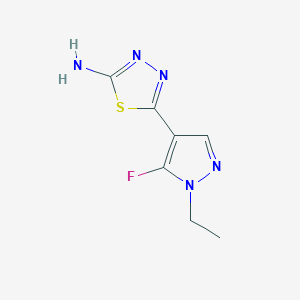
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2656056.png)

![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)